N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide
Description
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 5-chloro-2-methoxybenzene core linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a 2-(adamantan-1-yl)ethyl chain, introducing a bulky, lipophilic adamantane moiety. Adamantane is known to enhance lipophilicity and metabolic stability, which may influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-5-chloro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3S/c1-24-17-3-2-16(20)9-18(17)25(22,23)21-5-4-19-10-13-6-14(11-19)8-15(7-13)12-19/h2-3,9,13-15,21H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKNLUDTXCZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethylamine, which is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acid derivatives or reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Hydrolysis: Formation of amines and sulfonic acids.
Scientific Research Applications
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Sulfonamide Derivatives with Substituted Benzene Rings
The compound N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () shares the 5-chloro-2-methoxybenzene-sulfonamide scaffold but lacks the adamantane-ethyl substituent. Instead, its sulfonamide nitrogen is bonded to a simple benzene ring. Key differences include:
- Molecular Weight : The adamantane-ethyl group increases molecular weight by ~215 g/mol compared to the benzene-substituted analog.
- Stereoelectronic Effects : The rigid adamantane structure may restrict conformational flexibility, altering binding modes to biological targets .
Adamantane-Containing Compounds
Adamantane is frequently incorporated into pharmaceuticals for its lipid solubility and stability. describes triazine-adamantane hybrids (e.g., N-(adamantan-1-yl)-4-(4-(2-aminoethyl)piperazin-1-yl)-6-ethoxy-1,3,5-triazin-2-amine), where adamantane is linked to a triazine-piperazine scaffold. Although structurally distinct from the target sulfonamide, these compounds demonstrate adamantane’s role in enhancing cannabinoid receptor (CB2) binding affinity, with reported Ki values in the nanomolar range . highlights dimeric γ-AApeptides with adamantane units, underscoring its utility in designing bioactive peptides .
Receptor Binding Affinities
- CB2 Receptor : Ki values range from 2.3–15 nM, indicating high affinity.
- CB1 Receptor : Lower affinity (Ki > 1 µM), suggesting selectivity for CB2 .
The adamantane moiety likely contributes to this selectivity by interacting with hydrophobic receptor pockets. By analogy, the target sulfonamide may exhibit similar receptor preferences, though its sulfonamide core could introduce unique interactions.
Pharmacological Effects
Sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () are associated with diverse activities, including anti-convulsant and anti-malarial effects . The addition of adamantane could modulate these effects:
- Enhanced Bioavailability : Increased lipophilicity may improve tissue penetration.
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety , a benzenesulfonamide group , and specific substituents such as chlorine and methoxy groups. These structural components contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₄ClN₃O₃S |
| Molecular Weight | 397.92 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease processes:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes, including acid-base balance and tumor progression.
- Binding Affinity : The adamantane moiety enhances the binding affinity to target proteins due to its rigid structure, facilitating stronger non-covalent interactions.
- Electronics Modulation : The chlorine and methoxy substituents modulate the electronic properties of the compound, influencing its reactivity and selectivity towards biological targets.
In Vitro Studies
Recent research has evaluated the compound’s efficacy against various cancer cell lines, focusing on its potential as a CA inhibitor:
- Cell Viability Assays : The compound exhibited significant cytotoxic effects on HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells, particularly under hypoxic conditions.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | HT-29 | 25 | High expression of CA IX |
| This compound | MDA-MB-231 | 30 | Enhanced activity under hypoxia |
Case Studies
A study published in December 2021 demonstrated that modifications to sulfonamide derivatives can enhance their inhibitory activity against carbonic anhydrase isoforms CA IX and XII. The results indicated that compounds with adamantane structures showed promising results in reducing cell viability in hypoxic environments, suggesting their potential role in targeting tumor-associated CAs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
